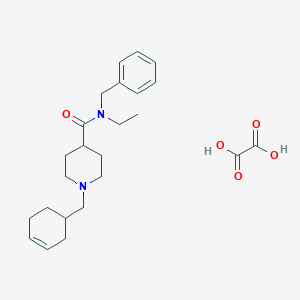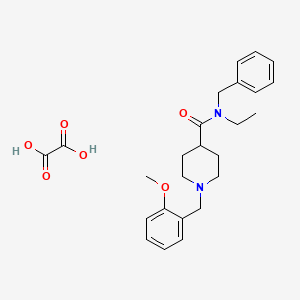
N-benzyl-N-ethyl-1-(3-phenylpropyl)-4-piperidinecarboxamide oxalate
Overview
Description
N-benzyl-N-ethyl-1-(3-phenylpropyl)-4-piperidinecarboxamide oxalate, also known as BEP, is a synthetic compound that has been widely used in scientific research. BEP belongs to the family of piperidine compounds and has been studied for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-(3-phenylpropyl)-4-piperidinecarboxamide oxalate is not fully understood, but it is thought to act on the opioid receptors in the brain. This compound has been shown to bind to mu, delta, and kappa opioid receptors, which are involved in pain perception and addiction. By binding to these receptors, this compound can reduce pain and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce pain and inflammation, induce apoptosis in cancer cells, and reduce drug-seeking behavior. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N-benzyl-N-ethyl-1-(3-phenylpropyl)-4-piperidinecarboxamide oxalate has several advantages for lab experiments, including its high potency and selectivity for opioid receptors. However, this compound also has some limitations, including its potential toxicity and the complex synthesis method required to produce it.
Future Directions
There are several future directions for N-benzyl-N-ethyl-1-(3-phenylpropyl)-4-piperidinecarboxamide oxalate research. One area of interest is the development of new analogs of this compound that have improved therapeutic properties and reduced toxicity. Additionally, this compound could be studied for its potential use in treating other diseases, such as depression and anxiety. Finally, the mechanism of action of this compound could be further elucidated to better understand its effects on the brain and body.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. This compound has been shown to have analgesic properties, induce apoptosis in cancer cells, and reduce drug-seeking behavior. While this compound has several advantages for lab experiments, it also has some limitations, including potential toxicity and complex synthesis method. There are several future directions for this compound research, including the development of new analogs and the study of its potential use in treating other diseases.
Scientific Research Applications
N-benzyl-N-ethyl-1-(3-phenylpropyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic effects in various diseases, including cancer, pain, and addiction. This compound has been shown to have analgesic properties and can reduce pain in animal models. It has also been studied for its potential anti-cancer effects, as it can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in treating drug addiction, as it can reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-benzyl-N-ethyl-1-(3-phenylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O.C2H2O4/c1-2-26(20-22-12-7-4-8-13-22)24(27)23-15-18-25(19-16-23)17-9-14-21-10-5-3-6-11-21;3-1(4)2(5)6/h3-8,10-13,23H,2,9,14-20H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMVXJXVBQQRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)


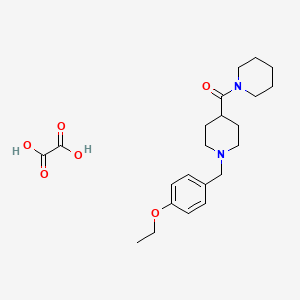


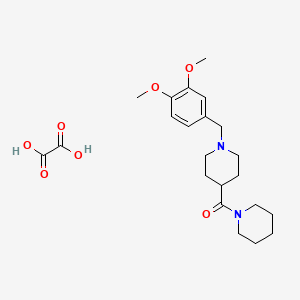
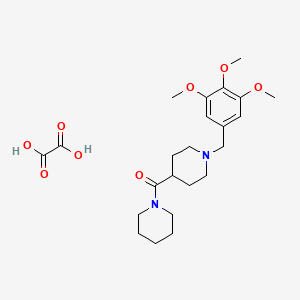
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950062.png)
![1-[3-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950064.png)
![1-[4-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950070.png)
